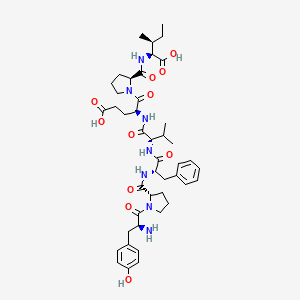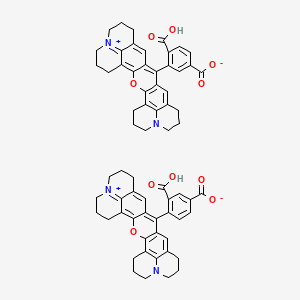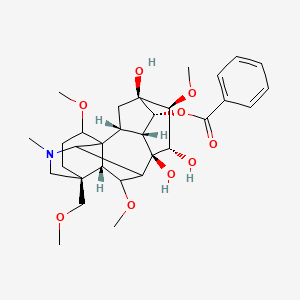
Tyr-Pro-Phe-Val-Glu-Pro-Ile
Vue d'ensemble
Description
Les casomorphines sont des peptides opioïdes dérivés de la digestion de la protéine du lait, la caséine. Elles sont libérées lors de la digestion gastro-intestinale des protéines du lait, en particulier la β-caséine, à la fois dans le lait humain et bovin . Parmi les différentes casomorphines, les β-casomorphines sont le groupe le plus abondant et le plus significatif . Ces peptides présentent une activité opioïde et ont été impliquées dans divers processus physiologiques .
Méthodes De Préparation
Les casomorphines sont principalement produites lors de la digestion des protéines du lait. Le processus implique l'hydrolyse enzymatique de la caséine par des enzymes digestives telles que la pepsine, la trypsine et la chymotrypsine . Cela peut se produire in vivo (dans le corps) ou in vitro (digestion gastro-intestinale simulée) . Les méthodes de production industrielle impliquent la fermentation du lait ou l'utilisation d'enzymes spécifiques pour libérer les casomorphines de la caséine . Des techniques analytiques telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC) sont utilisées pour isoler et identifier ces peptides .
Analyse Des Réactions Chimiques
Les casomorphines subissent diverses réactions chimiques, notamment l'hydrolyse et le clivage enzymatique . La réaction principale implique le clivage des liaisons peptidiques dans la caséine pour libérer les casomorphines . Les réactifs couramment utilisés dans ces réactions comprennent des enzymes digestives telles que la pepsine, la trypsine et la chymotrypsine . Les principaux produits formés à partir de ces réactions sont les différents peptides casomorphines, tels que la β-casomorphine-4, la β-casomorphine-5, la β-casomorphine-7 et d'autres .
Applications De Recherche Scientifique
Les casomorphines ont des applications diverses en recherche scientifique dans différents domaines :
Médecine : Les casomorphines sont étudiées pour leurs effets thérapeutiques potentiels, notamment leurs propriétés analgésiques et sédatives.
Mécanisme d'action
Les casomorphines exercent leurs effets en se liant aux récepteurs opioïdes, notamment les récepteurs μ, δ et κ . Ces récepteurs sont distribués dans tout le corps, y compris le cerveau, les intestins et d'autres organes internes . La liaison des casomorphines à ces récepteurs peut moduler divers processus physiologiques, tels que la perception de la douleur, la réponse immunitaire et la fonction gastro-intestinale . Les cibles moléculaires et les voies spécifiques impliquées comprennent la modulation des marqueurs inflammatoires, la libération d'hormones et l'activité des neurotransmetteurs .
Mécanisme D'action
Casomorphins exert their effects by binding to opioid receptors, including μ, δ, and κ receptors . These receptors are distributed throughout the body, including the brain, gut, and other internal organs . The binding of casomorphins to these receptors can modulate various physiological processes, such as pain perception, immune response, and gastrointestinal function . The specific molecular targets and pathways involved include the modulation of inflammatory markers, hormone release, and neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Les casomorphines font partie d'un groupe plus large de peptides opioïdes d'origine alimentaire, qui comprend également les gliadorphines dérivées du gluten . Des composés similaires comprennent :
Lactorphines : Dérivées de la digestion des protéines du lactosérum, ces peptides ont une activité opioïde et des effets physiologiques similaires.
Les casomorphines sont uniques dans leur libération spécifique des protéines de la caséine et leurs effets physiologiques distincts, en particulier leur rôle dans la fonction intestinale et immunitaire .
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62)/t26-,30-,31-,32-,33-,34-,36-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHAJDGVKLXHK-LMXUZNBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-](/img/structure/B8069389.png)


![2,7-diamino-4,6-dimethyl-3-oxo-1-N-[(6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[(7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B8069414.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069427.png)
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8069429.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069433.png)
![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8069434.png)
![(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8069436.png)

![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B8069449.png)


![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B8069485.png)
